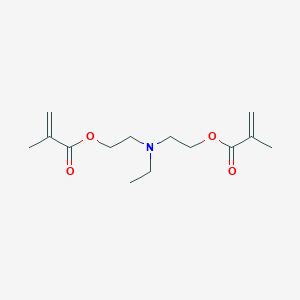
N-Ethyldiethanolamine dimethacrylate
Description
N-Ethyldiethanolamine dimethacrylate is a multifunctional dimethacrylate monomer characterized by its ethyldiethanolamine backbone and two methacrylate groups. This structure enables it to act as a cross-linking agent in polymer networks, contributing to enhanced mechanical strength, thermal stability, and curing efficiency. The ethyldiethanolamine moiety may influence solubility, reactivity, and biocompatibility compared to other dimethacrylates.
Properties
CAS No. |
13972-49-1 |
|---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[ethyl-[2-(2-methylprop-2-enoyloxy)ethyl]amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H23NO4/c1-6-15(7-9-18-13(16)11(2)3)8-10-19-14(17)12(4)5/h2,4,6-10H2,1,3,5H3 |
InChI Key |
BHICZSRCJVGOGG-UHFFFAOYSA-N |
SMILES |
CCN(CCOC(=O)C(=C)C)CCOC(=O)C(=C)C |
Canonical SMILES |
CCN(CCOC(=O)C(=C)C)CCOC(=O)C(=C)C |
Other CAS No. |
13972-49-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Ethyldiethanolamine dimethacrylate with structurally or functionally related dimethacrylate monomers, leveraging available research data.
Thermal Stability and Curing Performance
- Isosorbide Dimethacrylate : Exhibits an activation energy of 146.2 kJ/mol and a heat-resistant index of 168.9 , indicating robust thermal stability. It enhances cross-linking density and glass transition temperature (Tg) in bio-based polymer systems .
- BisGMA (Bisphenol A Glycidyl Dimethacrylate): Known for high viscosity and slow curing kinetics, often requiring dilution with TEGDMA. Thermal stability data is less documented, but its rigid aromatic structure contributes to high Tg in cured resins .
- UDMA (Urethane Dimethacrylate) : Offers flexibility due to its urethane linkages, with moderate thermal resistance. Its curing efficiency is higher than BisGMA due to reduced viscosity .
Mechanical Properties
*Measured at 10% w/w cross-linker addition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


